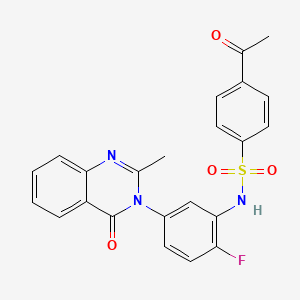

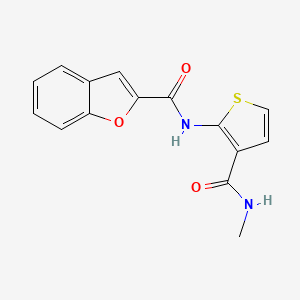

N-butyl-N,2-diethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, molecular formula, and structural formula. For example, the compound “N,2-Diethylbutanamide” has the molecular formula C8H17NO .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. For instance, N-tert-butyl amides can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles .Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, etc. For example, the compound “N,2-Diethylbutanamide” has an average mass of 143.227 Da .Scientific Research Applications

Use in Oral Surgery

N-butyl-2-cyanoacrylate, a variant of N-butyl-N,2-diethylbutanamide, is utilized as an adhesive in oral surgery. It has been shown to be a suitable method for wound closure in low-tension areas, without significant differences in key biochemical parameters and histopathological findings, indicating its safety and efficacy in this application (Inal, Yılmaz, Nisbet, & Güvenç, 2006).

Applications in Chemistry

The synthesis of various chemical compounds, including those related to N-butyl-N,2-diethylbutanamide, has been researched for potential use in treatments like hormone-dependent breast cancer. The biological evaluation of these compounds has shown promising results in inhibiting human placental aromatase, a key enzyme in estrogen biosynthesis (Hartmann & Batzl, 1986).

Extraction of Thorium

N,N-dialkyl aliphatic amides, related to N-butyl-N,2-diethylbutanamide, are evaluated for the extraction of thorium from nitric acid mediums into hydrophobic ionic liquid phases. These compounds show high efficiency in extraction processes, demonstrating their utility in nuclear fuel reprocessing and management (Rao & Tomar, 2016).

Use in Environmental Science

In environmental science, the study of butyl-substituted peroxyacyl nitrates, related to N-butyl-N,2-diethylbutanamide, helps understand their formation, thermal decomposition, and impact on atmospheric chemistry. Such research contributes to our understanding of air pollution and photochemical smog (Grosjean, Grosjean, & Williams, 1994).

Transcatheter Renal Embolization

Cyanoacrylates like N-butyl-2-cyanoacrylate are used in transcatheter renal embolization, demonstrating their medical application in managing renal carcinoma through embolization techniques. This showcases the versatility of N-butyl-N,2-diethylbutanamide derivatives in medical procedures (Carmignani, Belgrano, Puppo, & Giuliani, 1978).

properties

IUPAC Name |

N-butyl-N,2-diethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXHHBNDWRCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N,2-diethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947734.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2947746.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)